molecular formula C9H13N3O2 B1491867 2-(2-aminoethyl)-2,5,6,8-tetrahydro-3H-pyrano[3,4-c]pyridazin-3-one CAS No. 2090582-14-0

2-(2-aminoethyl)-2,5,6,8-tetrahydro-3H-pyrano[3,4-c]pyridazin-3-one

Cat. No.: B1491867
CAS No.: 2090582-14-0
M. Wt: 195.22 g/mol
InChI Key: ROOHAXJGLFTPFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-aminoethyl)-2,5,6,8-tetrahydro-3H-pyrano[3,4-c]pyridazin-3-one is a useful research compound. Its molecular formula is C9H13N3O2 and its molecular weight is 195.22 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(2-aminoethyl)-2,5,6,8-tetrahydro-3H-pyrano[3,4-c]pyridazin-3-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit phosphodiesterase enzymes, which are involved in the regulation of intracellular levels of cyclic nucleotides . This inhibition can lead to increased levels of cyclic AMP and cyclic GMP, which are important secondary messengers in cellular signaling pathways. Additionally, this compound can bind to calcium ions, influencing calcium-dependent processes in cells .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to modulate cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting phosphodiesterase enzymes, it can enhance the signaling pathways mediated by cyclic AMP and cyclic GMP . This modulation can lead to changes in gene expression, affecting various cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to phosphodiesterase enzymes, inhibiting their activity and leading to increased levels of cyclic nucleotides . This binding interaction is crucial for its role in modulating cellular signaling pathways. Additionally, the compound can interact with calcium ions, stabilizing calcium-induced conformational changes in proteins such as troponin C . This interaction can influence muscle contraction and other calcium-dependent processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that it can have sustained effects on cellular function, particularly in terms of modulating cyclic nucleotide levels and calcium-dependent processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects, such as antihypertensive and anti-inflammatory properties . At higher doses, it can exhibit toxic or adverse effects, including potential cardiotoxicity due to its interaction with calcium ions . Threshold effects have been noted, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as phosphodiesterases and calcium-binding proteins, influencing metabolic flux and metabolite levels . The compound can also affect the synthesis and degradation of cyclic nucleotides, playing a role in cellular energy metabolism and signaling .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . It can accumulate in specific cellular compartments, influencing its localization and activity . The compound’s distribution is crucial for its therapeutic effects, as it needs to reach target sites within cells to exert its biochemical actions .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with calcium ions can localize it to regions where calcium signaling is prominent, such as the sarcoplasmic reticulum in muscle cells . This localization is critical for its role in modulating calcium-dependent processes and cellular signaling pathways .

Properties

IUPAC Name

2-(2-aminoethyl)-6,8-dihydro-5H-pyrano[3,4-c]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c10-2-3-12-9(13)5-7-1-4-14-6-8(7)11-12/h5H,1-4,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROOHAXJGLFTPFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=NN(C(=O)C=C21)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-aminoethyl)-2,5,6,8-tetrahydro-3H-pyrano[3,4-c]pyridazin-3-one
Reactant of Route 2
2-(2-aminoethyl)-2,5,6,8-tetrahydro-3H-pyrano[3,4-c]pyridazin-3-one
Reactant of Route 3
2-(2-aminoethyl)-2,5,6,8-tetrahydro-3H-pyrano[3,4-c]pyridazin-3-one
Reactant of Route 4
2-(2-aminoethyl)-2,5,6,8-tetrahydro-3H-pyrano[3,4-c]pyridazin-3-one
Reactant of Route 5
2-(2-aminoethyl)-2,5,6,8-tetrahydro-3H-pyrano[3,4-c]pyridazin-3-one
Reactant of Route 6
2-(2-aminoethyl)-2,5,6,8-tetrahydro-3H-pyrano[3,4-c]pyridazin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.